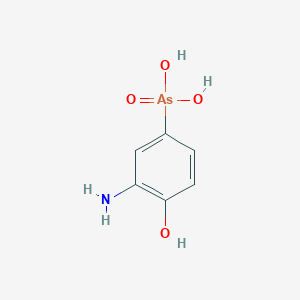
3-氨基-4-羟基苯胂酸
描述
3-Amino-4-hydroxyphenylarsonic acid is an organic arsenical compound with the chemical formula C6H8AsNO4. It is a derivative of phenylarsonic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the transformation pathways of certain bacteria and its potential environmental impact.
科学研究应用
3-Amino-4-hydroxyphenylarsonic acid has several scientific research applications:
Chemistry: It is used in studies related to the transformation pathways of organoarsenical compounds.
作用机制
Target of Action
The primary targets of 3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) are N-hydroxyarylamine O-acetyltransferases , specifically the enzymes NhoA1 and NhoA2 . These enzymes are responsible for the acetylation of 3-AHPAA in Enterobacter sp. strain CZ-1 .
Mode of Action
3-AHPAA interacts with its targets, NhoA1 and NhoA2, through an acetylation process . This process involves the transfer of an acetyl group from acetyl coenzyme A to 3-AHPAA, catalyzed by NhoA1 and NhoA2 .
Biochemical Pathways
The transformation of 3-AHPAA is part of a two-step pathway involving the reduction of 4-hydroxy-3-nitrobenzenearsonic acid (ROX) to 3-AHPAA and the subsequent acetylation of 3-AHPAA to N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA) . This pathway is facilitated by Enterobacter sp. strain CZ-1 .
Pharmacokinetics
It is known that the compound is metabolized in human hepatic cells into more than 10 arsenic species
Result of Action
The acetylation of 3-AHPAA results in the formation of N-AHPAA . This compound is also used as a clinical drug for treating refractory bacterial vaginosis . The transformation of 3-AHPAA can lead to the release of arsenite, a more toxic and carcinogenic compound .
Action Environment
The action of 3-AHPAA is influenced by environmental factors. For instance, the use of roxarsone (ROX), an organoarsenic feed additive, can lead to the release of 3-AHPAA into the environment . Microbes in the environment can then transform 3-AHPAA into different arsenic-containing compounds .
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is known that arsenic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that arsenic compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that arsenic compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that arsenic compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that arsenic compounds can interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
It is known that arsenic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyphenylarsonic acid typically involves the reduction of 4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone). This reduction can be achieved using various reducing agents under controlled conditions. For instance, Enterobacter sp. strain CZ-1 has been shown to reduce Roxarsone to 3-Amino-4-hydroxyphenylarsonic acid through a two-step pathway .
Industrial Production Methods
Industrial production methods for 3-Amino-4-hydroxyphenylarsonic acid are not well-documented in the literature. the process likely involves large-scale chemical reduction techniques similar to those used in laboratory settings, with appropriate scaling and optimization for industrial applications.
化学反应分析
Types of Reactions
3-Amino-4-hydroxyphenylarsonic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced from its precursor, Roxarsone.
Acetylation: It can be acetylated by N-hydroxyarylamine O-acetyltransferases to form N-acetyl-4-hydroxy-m-arsanilic acid.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in the reduction of Roxarsone to 3-Amino-4-hydroxyphenylarsonic acid include biological agents like Enterobacter sp.
Acetylation Reagents: Acetyl coenzyme A is used in the acetylation process catalyzed by N-hydroxyarylamine O-acetyltransferases.
Major Products
N-acetyl-4-hydroxy-m-arsanilic acid: Formed through the acetylation of 3-Amino-4-hydroxyphenylarsonic acid.
相似化合物的比较
Similar Compounds
Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): The precursor to 3-Amino-4-hydroxyphenylarsonic acid.
N-acetyl-4-hydroxy-m-arsanilic acid: A product formed from the acetylation of 3-Amino-4-hydroxyphenylarsonic acid.
Uniqueness
3-Amino-4-hydroxyphenylarsonic acid is unique due to its specific role in the metabolic pathways of certain bacteria and its potential environmental impact. Its ability to undergo acetylation by bacterial enzymes distinguishes it from other similar compounds .
属性
IUPAC Name |
(3-amino-4-hydroxyphenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3,9H,8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCHCFOPKOOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176019 | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-77-1 | |
| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-hydroxyphenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-3-arsanilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW7B92RB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE](/img/structure/B1618013.png)




